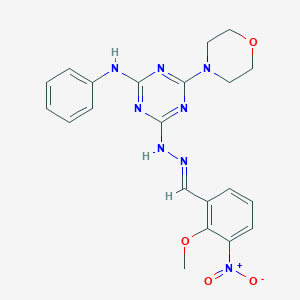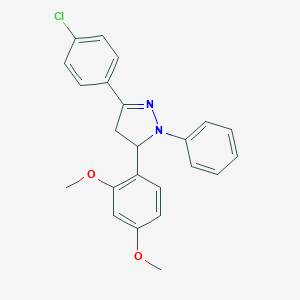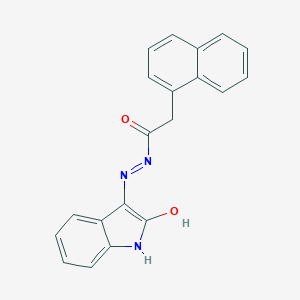![molecular formula C17H10Cl2N4O5 B391400 (1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B391400.png)
(1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin is a complex organic compound with the molecular formula C17H10Cl2N4O5 This compound is characterized by the presence of dichlorophenyl and dinitrophenyl groups attached to a furan ring through a hydrazone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2,4-dinitrophenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is subsequently purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted hydrazones and other derivatives.
Aplicaciones Científicas De Investigación
N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The presence of dichlorophenyl and dinitrophenyl groups enhances its binding affinity to specific targets, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-Dinitro-phenyl)-N’-(5-m-tolyl-furan-2-ylmethylene)-hydrazine
- N-(5-(4-Chloro-phenyl)-furan-2-ylmethylene)-N’-phenyl-hydrazine
- N-(5-(2-Nitro-phenyl)-furan-2-ylmethylene)-N’-phenyl-hydrazine
Uniqueness
N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin is unique due to the presence of both dichlorophenyl and dinitrophenyl groups, which impart distinct chemical and biological properties. These groups enhance its reactivity and binding affinity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H10Cl2N4O5 |
|---|---|
Peso molecular |
421.2g/mol |
Nombre IUPAC |
N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H10Cl2N4O5/c18-13-4-1-10(7-14(13)19)17-6-3-12(28-17)9-20-21-15-5-2-11(22(24)25)8-16(15)23(26)27/h1-9,21H/b20-9+ |
Clave InChI |
ZQAGPGGDUPBPPM-AWQFTUOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl)Cl |
SMILES isomérico |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-3-(4-isopropylphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B391317.png)
![1-(4-Chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B391318.png)
![1-(2,4-dimethylbenzoyl)-2-(1-naphthyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391320.png)

![2-{2,4-dinitrophenyl}-N'-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)acetohydrazide](/img/structure/B391324.png)
![N'-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B391330.png)
![2-(2,4-dichlorophenoxy)-N'-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B391331.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-{2-nitrophenoxy}acetohydrazide](/img/structure/B391333.png)

![2-Methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391336.png)
![N'-[2-(2-benzylphenoxy)ethyl]-N-(2-methylphenyl)carbamimidothioic acid](/img/structure/B391339.png)

![N'-[1-(2,5-dimethylphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B391344.png)

